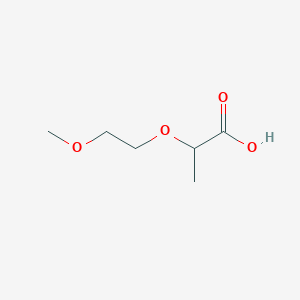

2-(2-methoxyethoxy)propanoic Acid

Description

Contextualization within Propanoic Acid Chemistry

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with a three-carbon chain. youtube.com Its derivatives are significant in a multitude of applications, ranging from pharmaceuticals and food preservation to the synthesis of polymers and other specialty chemicals. orgsyn.org The chemistry of propanoic acid is largely dictated by the carboxyl group (-COOH), which can undergo a variety of reactions including esterification, amidation, and reduction. youtube.com The alpha-carbon (the carbon atom adjacent to the carboxyl group) is also a site of potential reactivity.

2-(2-methoxyethoxy)propanoic acid is a derivative where a methoxyethoxy group is attached to this alpha-carbon. This substitution is significant as it introduces an ether linkage and an additional alkyl group, which can modulate the acidity, solubility, and steric hindrance of the molecule compared to the parent propanoic acid. The study of such derivatives is crucial for developing new molecules with tailored properties.

Structural Features and Nomenclature Considerations

The systematic IUPAC name for the compound is this compound. This name precisely describes its molecular structure: a propanoic acid backbone substituted at the second carbon position with a 2-methoxyethoxy group [-OCH(CH₃)CH₂OCH₃].

Key structural features include:

A Carboxylic Acid Group (-COOH): This functional group is responsible for the acidic nature of the molecule.

A Propanoic Acid Core: A three-carbon chain forming the backbone of the molecule.

An Ether Linkage (-O-): The methoxyethoxy side chain contains an ether bond, which can influence the compound's polarity and ability to form hydrogen bonds.

A Chiral Center: The alpha-carbon is bonded to four different groups (a hydrogen atom, a methyl group, a carboxyl group, and the methoxyethoxy group), making it a chiral center. Therefore, the compound can exist as a pair of enantiomers.

A comparison with related compounds highlights the nuances of nomenclature and structure in this chemical family. For instance, 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid has a longer ether-containing side chain attached to the third carbon of the propanoic acid. sigmaaldrich.com In contrast, 2-(2-methoxyphenoxy)propanoic acid features a phenyl ring in its side chain, significantly altering its aromaticity and potential electronic effects. nih.gov

| Property | This compound (Predicted) | 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid sigmaaldrich.com | 2-(2-methoxyphenoxy)propanoic acid nih.gov |

| Molecular Formula | C₆H₁₂O₄ | C₈H₁₆O₅ | C₁₀H₁₂O₄ |

| Molecular Weight | 148.16 g/mol | 192.21 g/mol | 196.20 g/mol |

| IUPAC Name | This compound | 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid | 2-(2-methoxyphenoxy)propanoic acid |

| CAS Number | Not available | 209542-49-4 | 7309-51-5 |

Overview of Academic Research Trajectories for Alkoxyalkanoic Acids

Research into alkoxyalkanoic acids, the broader class to which this compound belongs, is driven by their potential applications in various scientific and industrial domains. While specific research on this compound is not widely published, the trends observed for similar molecules provide insight into its potential areas of interest.

One major research trajectory is in the development of novel pharmaceuticals. For example, derivatives of 2-arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen (B1674241) and naproxen. orgsyn.org The modification of the propanoic acid structure with alkoxy groups can influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Another area of investigation is in materials science. The ether and carboxylic acid functionalities of alkoxyalkanoic acids make them potential building blocks for polymers and surfactants. Their ability to chelate metal ions also suggests potential applications in coordination chemistry and as components in functional materials.

Furthermore, the synthesis of complex organic molecules often involves intermediates with specific functional groups. Alkoxyalkanoic acids can serve as valuable synthons in organic synthesis, providing a scaffold that can be further elaborated to produce more complex target molecules. For instance, the synthesis of some herbicides involves phenoxy propionic acid intermediates. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-5(6(7)8)10-4-3-9-2/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXHYWCLUOGIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (2-Methoxyethoxy)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

200617-09-0 | |

| Record name | 2-(2-methoxyethoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Methoxyethoxy Propanoic Acid and Its Derivatives

Regioselective and Stereoselective Synthesis Routes

The controlled synthesis of 2-(2-methoxyethoxy)propanoic acid requires careful consideration of regioselectivity and, when chiral centers are involved, stereoselectivity. The key challenge lies in the selective formation of the ether bond at the C-2 position of the propanoic acid backbone.

Nucleophilic Substitution Pathways

A primary route for the synthesis of this compound is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. wikipedia.org This method involves the reaction of an alkoxide with an alkyl halide. wikipedia.org For the synthesis of this compound, this can be approached in two main ways:

Route A: Reaction of a 2-halopropanoate with 2-methoxyethanol.

Route B: Reaction of a salt of 2-hydroxypropanoic acid (lactic acid) with a 2-methoxyethyl halide. chemicalbook.com

The Williamson ether synthesis typically proceeds via an S\textsubscript{N}2 mechanism, which involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. wikipedia.org This mechanism is favored for primary alkyl halides, as steric hindrance around the reaction center can otherwise lead to competing elimination reactions. masterorganicchemistry.com

In a typical procedure following Route B, sodium lactate (B86563) would be reacted with 2-methoxyethyl chloride. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the alkoxide. masterorganicchemistry.com The reaction temperature is typically maintained between 50 and 100 °C, and the reaction can take from 1 to 8 hours to complete. byjus.com

Table 1: Reaction Parameters for Williamson Ether Synthesis of this compound

| Parameter | Condition | Rationale |

| Nucleophile | Sodium 2-hydroxypropanoate (Sodium lactate) | Deprotonated alcohol for S\textsubscript{N}2 attack. |

| Electrophile | 2-Methoxyethyl chloride | Provides the methoxyethoxy group. |

| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Polar aprotic, solvates the cation, and enhances nucleophilicity. |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Base | Sodium Hydride (NaH) or Potassium Hydroxide (KOH) | Used to deprotonate the alcohol if starting from 2-hydroxypropanoic acid. |

Esterification and Hydrolysis Reactions

An alternative synthetic strategy involves the formation of an ester of this compound, followed by hydrolysis to yield the free carboxylic acid. This can be achieved through two primary pathways:

Esterification followed by etherification and hydrolysis: In this multi-step process, 2-hydroxypropanoic acid is first esterified, for example, with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid to form ethyl lactate. The resulting ester is then subjected to a Williamson ether synthesis with a 2-methoxyethyl halide. The final step is the hydrolysis of the ester group to yield this compound.

Etherification followed by esterification and hydrolysis: This route involves first performing the Williamson ether synthesis on a protected 2-hydroxypropanoic acid, followed by esterification and subsequent hydrolysis.

A more direct approach is the Fischer esterification, which involves the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comoperachem.com In the context of synthesizing a precursor to our target molecule, one could envision the esterification of 2-hydroxypropanoic acid with 2-methoxyethanol. However, this reaction can be complicated by the presence of the hydroxyl group on the propanoic acid, which can also react.

The hydrolysis of the resulting ester is a crucial final step. This can be achieved under either acidic or basic conditions. masterorganicchemistry.com

Acid-catalyzed hydrolysis: This is the reverse of the Fischer esterification and is an equilibrium process. To drive the reaction to completion, a large excess of water is typically used. masterorganicchemistry.com

Base-catalyzed hydrolysis (saponification): This method is often preferred as it is an irreversible reaction that goes to completion. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide, to produce the carboxylate salt. Subsequent acidification yields the final carboxylic acid. nih.gov

Role of Specific Catalysts and Reaction Conditions in Directed Synthesis

The choice of catalysts and reaction conditions is critical in achieving high yields and selectivity in the synthesis of this compound.

In the Williamson ether synthesis , phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6) can be employed. PTCs facilitate the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs, thereby increasing the reaction rate. Crown ethers work by sequestering the cation (e.g., Na\textsuperscript{+}), which increases the reactivity of the "naked" alkoxide anion.

For Fischer esterification , strong Brønsted acids like sulfuric acid (H\textsubscript{2}SO\textsubscript{4}) or p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts. organic-chemistry.org Lewis acids such as hafnium(IV) and zirconium(IV) salts have also been shown to be effective catalysts for direct ester condensation. organic-chemistry.org To shift the equilibrium towards the ester product, water can be removed as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

Derivatization Strategies for Functionalization

The bifunctional nature of this compound makes it a valuable synthon for creating more complex molecules with tailored properties.

Formation of PEGylated Structures

The methoxyethoxy group is the simplest repeating unit of polyethylene (B3416737) glycol (PEG). By incorporating this compound into larger molecules, it is possible to introduce short PEG-like chains. PEGylation is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

While direct use of this compound for PEGylation is not extensively documented, related structures are employed in the synthesis of block copolymers. For instance, poly(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methyl thiophene) has been used to create "rod-rod" conjugated block copolymers. mdpi.com This suggests that this compound could serve as a monomer or an initiator in polymerization reactions to create polymers with PEGylated side chains. For example, it could be used in redox polymerization processes to synthesize block copolymers. researchgate.net

Integration into Complex Molecular Architectures

The carboxylic acid functionality of this compound provides a reactive handle for its incorporation into larger, more complex molecular structures, including those with potential biological activity. This is often achieved through the formation of amide or ester linkages.

For example, propanoic acid derivatives are used as building blocks in the synthesis of various bioactive molecules. mdpi.commdpi.com The synthesis of prodrugs often involves the esterification of a parent drug with a promoiety to enhance properties such as solubility or targeted delivery. mdpi.com For instance, novel prodrugs of naproxen, a non-steroidal anti-inflammatory drug, have been synthesized by creating ester linkages with various acyloxyalkyl groups. nih.gov Similarly, 2-(3-benzoylphenyl) propanoic acid (ketoprofen) has been derivatized to create dual-mechanism drugs. nih.gov

The general strategy involves activating the carboxylic acid of this compound, for example, by converting it to an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), and then reacting it with an alcohol or amine group on a target molecule. This approach allows for the systematic modification of drugs and other functional molecules, where the methoxyethoxy moiety can influence properties like solubility and membrane permeability.

Sophisticated Analytical and Spectroscopic Characterization Techniques in Research

Advanced Chromatographic and Mass Spectrometric Applications

Chromatography and mass spectrometry are powerful tools for the separation and identification of chemical compounds. Their application is fundamental in analyzing 2-(2-methoxyethoxy)propanoic acid, particularly for chiral analysis and compositional assessment.

The determination of enantiomeric excess (ee) is critical for chiral molecules like this compound. Chiral analysis by mass spectrometry (MS) offers high speed, specificity, and sensitivity. nih.gov This technique typically involves the introduction of a chiral selector that forms diastereomeric complexes with the enantiomers of the analyte. nih.govpolyu.edu.hk These diastereomers can then be differentiated within the mass spectrometer.

Tandem mass spectrometry (MS/MS) is particularly useful for this purpose. The diastereomeric complexes formed from the enantiomers of this compound and a chiral selector would exhibit different behaviors upon dissociation. nih.gov By comparing the dissociation of these diastereomers, it is possible to achieve chiral differentiation and quantify the relative abundance of each enantiomer. nih.govpolyu.edu.hk The differences in ion abundances can be normalized to provide the enantiomeric excess. ucdavis.edu This approach avoids the need for chromatographic separation, potentially speeding up the analysis significantly. ucdavis.edu

Table 1: Key Aspects of Chiral MS/MS Analysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Principle | Formation of diastereomeric complexes with a chiral selector, followed by differentiation using mass spectrometry. nih.govpolyu.edu.hk | Allows for the quantification of individual enantiomers (R and S forms) of the compound. |

| Technique | Tandem Mass Spectrometry (MS/MS) | Differences in the fragmentation patterns or reaction kinetics of the diastereomeric complexes are measured to determine the enantiomeric ratio. nih.gov |

| Advantage | High speed and sensitivity without the need for chromatographic separation. nih.govucdavis.edu | Enables rapid screening and quality control of enantiomerically pure or enriched samples. |

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds within a mixture. For a polar and non-volatile compound like this compound, a derivatization step is necessary to increase its volatility for GC analysis. academicjournals.org A common method is methylation, which converts the carboxylic acid into its more volatile methyl ester derivative. academicjournals.orgjfda-online.com

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. academicjournals.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. researchgate.net This mass spectrum acts as a chemical fingerprint, allowing for the definitive identification and compositional analysis of this compound in a sample. nih.gov The technique can be applied to determine the purity of a sample or to quantify the compound in complex matrices. academicjournals.orgnih.gov

Table 2: GC-MS Analysis Workflow

| Step | Description | Purpose for this compound |

|---|---|---|

| 1. Derivatization | Chemical modification to increase volatility, often by converting the carboxylic acid to an ester. academicjournals.orgjfda-online.com | To make the compound suitable for analysis by gas chromatography. |

| 2. Separation | The derivatized sample is passed through a GC column, separating it from other components in the mixture. academicjournals.org | To isolate the compound of interest from solvents, impurities, or other reaction components. |

| 3. Detection & Identification | The separated component is fragmented and detected by a mass spectrometer, producing a characteristic mass spectrum. | To confirm the identity of the compound and determine its relative abundance or concentration in the sample. |

Spectroscopic Investigations for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing invaluable information about molecular structure, functional groups, and concentration.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique for identifying functional groups within a molecule. researchgate.net It measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). sciepub.com For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

A broad O-H stretching band for the carboxylic acid group.

A strong C=O (carbonyl) stretching band, also from the carboxylic acid. nih.gov

C-O (ether) stretching bands.

C-H stretching and bending bands for the aliphatic portions of the molecule.

By analyzing the positions and intensities of these absorption bands, researchers can confirm the presence of these functional groups and gain insight into intermolecular interactions like hydrogen bonding. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. iajps.com Compounds with chromophores (light-absorbing groups) like conjugated systems can be readily analyzed. Saturated compounds like this compound, which lack extensive chromophores, are not expected to show strong absorption in the standard UV-Vis range (200-800 nm). iajps.com However, UV-Vis spectroscopy can still be a valuable tool for quantitative analysis if the compound is part of a formulation with a UV-active component or if a derivatization reaction is used to attach a chromophore. researchgate.net Its primary utility lies in quantifying the concentration of substances in solution according to the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of molecular structure. researchgate.net It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). semanticscholar.orgcore.ac.uk

For this compound, a complete NMR analysis would confirm its precise atomic connectivity.

¹H NMR would show distinct signals for each unique proton in the molecule. The chemical shift of each signal indicates the electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, helping to piece together the molecular fragments. ethernet.edu.et

¹³C NMR provides a signal for each unique carbon atom, confirming the carbon backbone of the molecule. core.ac.uk

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish correlations between protons and carbons, providing unambiguous confirmation of the entire molecular structure. core.ac.uknd.edu

NMR is the gold standard for verifying the identity and purity of a synthesized compound like this compound. ethernet.edu.et

Near-Infrared (NIR) spectroscopy utilizes the NIR region of the electromagnetic spectrum (780 to 2500 nm). mdpi.com The absorption bands in this region are typically overtones and combinations of fundamental vibrations found in the mid-infrared region. srce.hrtabletscapsules.com While NIR spectra are often complex with broad, overlapping peaks, they contain a wealth of information about the chemical and physical properties of a sample. srce.hr

Due to the complexity of the spectra, NIR is almost always paired with chemometric methods , which are multivariate statistical techniques used to extract relevant information from large datasets. researchgate.netresearchgate.net To determine the concentration of this compound, a calibration model is built using a set of samples with known concentrations. tabletscapsules.com This model, often developed using Partial Least Squares (PLS) regression, can then be used to predict the concentration in unknown samples rapidly and non-destructively. researchgate.net This approach is particularly advantageous for in-line process monitoring and quality control in manufacturing environments due to its speed and lack of need for sample preparation. mdpi.comsrce.hr

Table 3: Comparison of Spectroscopic Techniques

| Technique | Information Provided | Application for this compound |

|---|---|---|

| FTIR | Presence of functional groups (e.g., C=O, O-H, C-O). researchgate.netsciepub.com | Structural confirmation and analysis of hydrogen bonding. |

| UV-Vis | Quantitative concentration of light-absorbing compounds. iajps.com | Limited direct application due to lack of a strong chromophore, but useful for quantitative analysis in specific contexts. researchgate.net |

| NMR | Detailed atomic connectivity and molecular structure. researchgate.netcore.ac.uk | Unambiguous confirmation of the compound's identity and structure. |

| NIR & Chemometrics | Quantitative concentration in a matrix. mdpi.comtabletscapsules.com | Rapid, non-destructive determination of concentration for quality control. |

X-ray Photoelectron Spectroscopy in Conjunction with Computational Methods for Electronic Structure

The electronic structure of this compound is crucial for understanding its chemical reactivity and physical properties. A powerful approach to elucidating this structure involves the synergistic use of X-ray Photoelectron Spectroscopy (XPS) and computational chemistry. XPS provides experimental data on the elemental composition and chemical states of atoms, while computational methods offer a theoretical framework to interpret and expand upon these findings.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information on the elemental composition and the chemical, or electronic, state of atoms within a material. wikipedia.orgcarleton.edu The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. ox.ac.ukthermofisher.com The kinetic energy of these photoemitted electrons is measured, and their binding energy can be calculated. This binding energy is characteristic of the element and its chemical environment, allowing for the identification of different functional groups.

In a hypothetical XPS analysis of this compound, the survey scan would confirm the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would reveal multiple peaks, corresponding to the different chemical environments of these atoms in the molecule.

The distinct carbon atoms in this compound can be categorized based on their bonding: the carboxylic carbon (O=C-O), the carbon single-bonded to two oxygens (O-C-O), the ether-linked carbons (C-O-C), and the methyl/methine carbons (C-C, C-H). Each of these environments would result in a slightly different C 1s binding energy, a phenomenon known as a chemical shift. Similarly, the oxygen atoms in the carboxylic acid group (both C=O and C-O-H) and the ether linkages would exhibit distinct O 1s binding energies.

To complement and refine the interpretation of experimental XPS data, computational methods are employed. Density Functional Theory (DFT) is a common approach for calculating the electronic structure of molecules. These calculations can predict core-level binding energies, which can then be compared with the experimental XPS spectra. This comparison aids in the accurate assignment of the observed peaks to specific atomic environments within the molecule.

For a molecule like this compound, a DFT calculation would typically involve optimizing the molecular geometry and then computing the core-level binding energies for each carbon and oxygen atom. The results of such a theoretical study can provide a detailed picture of the electronic charge distribution and how it influences the core-electron binding energies.

Below are illustrative tables representing hypothetical XPS data and corresponding computational results for this compound.

Table 1: Hypothetical High-Resolution XPS Data for this compound

| Element | Orbital | Binding Energy (eV) | Assignment |

| Carbon | C 1s | 289.1 | Carboxylic acid (O=C -OH) |

| Carbon | C 1s | 286.5 | Ether-linked carbons (C -O) |

| Carbon | C 1s | 284.8 | Alkyl carbons (C -C, C -H) |

| Oxygen | O 1s | 533.6 | Carbonyl oxygen (O =C) |

| Oxygen | O 1s | 532.8 | Hydroxyl & Ether oxygen (C-O -H, C-O -C) |

Note: These are representative binding energy values and may vary depending on the specific experimental conditions and instrument calibration.

Table 2: Hypothetical Computationally Predicted Core-Level Binding Energies for this compound using DFT

| Atom | Label | Calculated Binding Energy (eV) |

| C1 | Carboxylic acid | 290.3 |

| C2 | Propanoic acid backbone | 287.9 |

| C3 | Propanoic acid backbone | 285.5 |

| C4 | Methoxyethoxy side chain | 287.1 |

| C5 | Methoxyethoxy side chain | 286.9 |

| C6 | Methoxy (B1213986) group | 285.2 |

| O1 | Carbonyl | 534.5 |

| O2 | Hydroxyl | 533.9 |

| O3 | Ether | 533.2 |

| O4 | Ether | 533.0 |

Note: The calculated binding energies are typically referenced to a standard to allow for direct comparison with experimental data. The labels (e.g., C1, O1) correspond to specific atoms in the molecular structure.

The synergy between XPS and computational methods provides a robust framework for the detailed characterization of the electronic structure of complex molecules like this compound. The experimental data from XPS offers a direct probe of the atomic core levels, while theoretical calculations provide the means to assign these spectral features to specific chemical environments, leading to a comprehensive understanding of the molecule's electronic properties.

Theoretical and Computational Chemistry Studies of 2 2 Methoxyethoxy Propanoic Acid

Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental in elucidating the electronic properties of 2-(2-methoxyethoxy)propanoic acid. These approaches allow for the precise calculation of molecular geometries, spectroscopic characteristics, and reactivity descriptors.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules like this compound. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) by finding the minimum energy structure on the potential energy surface. nih.govfrontiersin.org For this molecule, key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape are determined.

For instance, a typical DFT study using a functional like B3LYP or M06-2X with a basis set such as 6-311G(d,p) would predict the bond lengths of the C-O, C-C, and C=O bonds, as well as the crucial dihedral angles of the methoxyethoxy chain, which dictates its flexibility. nih.govmdpi.comyoutube.com

Once the optimized geometry is obtained, DFT can be used to predict spectroscopic properties. nih.govscirp.org Vibrational frequencies from a DFT calculation can be correlated with experimental infrared (IR) and Raman spectra, helping to assign specific spectral peaks to the vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxylic acid group and the C-O stretches of the ether linkages. mdpi.comresearchgate.net Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data. mdpi.com

Table 1: Illustrative Predicted Spectroscopic Data for this compound using DFT

| Property | Predicted Value (Illustrative) | Experimental Correlation |

| C=O Stretching Frequency | ~1720-1750 cm⁻¹ | Corresponds to the carboxylic acid carbonyl |

| C-O Stretching Frequencies | ~1080-1150 cm⁻¹ | Corresponds to the ether linkages |

| ¹³C NMR Chemical Shift (C=O) | ~175-180 ppm | Chemical shift for the carboxyl carbon |

| ¹H NMR Chemical Shift (OCH₃) | ~3.3-3.4 ppm | Chemical shift for the methoxy (B1213986) protons |

Note: These values are illustrative and would be determined with specific DFT calculations.

To understand the behavior of this compound upon absorption of light (e.g., UV light), high-level ab initio methods are employed to study its electronic excited states. uba.arnih.gov Methods such as Configuration Interaction Singles (CIS), Time-Dependent DFT (TD-DFT), and Complete Active Space Self-Consistent Field (CASSCF) are used to calculate the energies of excited states and the probabilities of electronic transitions. psu.edursc.org

These calculations are vital for predicting the UV-Vis absorption spectrum of the molecule, identifying the wavelengths of maximum absorption (λ_max), and understanding potential photochemical reaction pathways, such as photodissociation. rsc.orgrsc.org For a molecule with both a chromophoric carboxylic acid group and non-bonding electrons on the ether oxygens, these studies can reveal how electronic excitation affects the different parts of the molecule. psu.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the flexible nature of the methoxyethoxy chain, this compound can exist in numerous conformations. researchgate.net Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. bioinformaticsreview.comrsc.orgechemi.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. researchgate.net

By simulating the molecule in a solvent like water, MD can reveal the most populated conformations and the energy barriers between them. bioinformaticsreview.comscilit.com This is crucial for understanding how the molecule's shape influences its properties and interactions. lumenlearning.comorganicchemistrytutor.com The simulations can also elucidate intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water molecules, or with other molecules of the same kind to form dimers. researchgate.netacs.org

Table 2: Illustrative Conformational Analysis Data from Molecular Dynamics

| Dihedral Angle | Description | Predominant Conformations (Illustrative) |

| O-C-C-O | Defines the twist of the ethoxy backbone | Gauche and anti conformations |

| C-O-C-C | Orientation of the propanoic acid moiety | Multiple low-energy rotamers |

| Interaction Type | Description | Significance |

| Hydrogen Bonding | Between the -COOH group and solvent (water) | Influences solubility and reactivity |

| Dimerization | Two acid molecules forming a hydrogen-bonded pair | Affects properties in non-polar environments |

Note: These findings are illustrative and would be the result of specific MD simulations.

Prediction of Physicochemical Parameters Relevant to Reaction Mechanisms and Environmental Fate

Computational methods are widely used to predict physicochemical properties that are critical for understanding a molecule's reactivity and its fate in the environment. tru.canih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, often built using descriptors from quantum chemical calculations, can estimate these values. nih.govresearchgate.netdntb.gov.uanih.govtandfonline.com

For this compound, important parameters include:

pKa: The acid dissociation constant, which indicates the acidity of the carboxylic acid group. This can be calculated using thermodynamic cycles in combination with continuum solvation models in DFT. youtube.comresearchgate.net

LogP (Octanol-Water Partition Coefficient): This parameter describes the hydrophobicity of the molecule and is crucial for predicting its environmental distribution and bioaccumulation potential. tru.canih.gov

Bond Dissociation Energies (BDEs): Calculated with DFT, BDEs can identify the weakest bonds in the molecule, providing insight into its thermal stability and potential degradation pathways. nih.govacs.orgnjit.edunih.gov For instance, the cleavage of the C-O ether bonds versus decarboxylation could be compared. nih.govnjit.edu

Reactivity Descriptors: Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to nucleophilic or electrophilic attack, which is fundamental to understanding its chemical reactivity. nih.govnih.gov

These predicted parameters are invaluable for assessing the potential environmental impact of this compound, such as its persistence, mobility in soil and water, and degradation mechanisms. researchgate.netecetoc.org

Table 3: Predicted Physicochemical Properties (Illustrative)

| Parameter | Predicted Value (Illustrative) | Significance |

| pKa | 4.0 - 4.5 | Determines the ionization state in aqueous environments. researchgate.net |

| LogP | -0.5 to 0.5 | Indicates hydrophilicity and potential for mobility in water. nih.gov |

| LUMO Energy | ~1.0 eV | Relates to susceptibility to reduction or nucleophilic attack. nih.govnih.gov |

| Most Labile Bond (from BDE) | C-O ether bond | Suggests a likely point of initial degradation. nih.govnjit.edu |

Note: These values are illustrative and would be derived from specific QSPR/QSAR models and DFT calculations.

Investigation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Pathways of Nucleophilic Acyl Substitution and Alkylation Reactions

The core reactivity of 2-(2-methoxyethoxy)propanoic acid involves two principal reaction types: nucleophilic acyl substitution at the carbonyl carbon and alkylation at the α-carbon.

Nucleophilic Acyl Substitution: This is a fundamental reaction class for carboxylic acids and their derivatives. youtube.com The reaction does not occur in a single step but proceeds through a characteristic two-step mechanism known as the addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Addition: The process begins with the attack of a nucleophile on the electrophilic carbonyl carbon of the propanoic acid moiety. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com For carboxylic acids, this step is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon even more electrophilic and susceptible to attack by even weak nucleophiles like alcohols. chemguide.co.uk

A classic example is Fischer esterification, where an alcohol acts as the nucleophile in the presence of an acid catalyst to form an ester. libretexts.org

Alkylation Reactions: Alkylation of this compound involves the introduction of an alkyl group, typically at the α-carbon (the carbon atom adjacent to the carboxyl group). This reaction exploits the acidity of the α-hydrogen.

The mechanism generally proceeds as follows:

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon. libretexts.org This removes the acidic α-hydrogen, creating a nucleophilic enolate ion. The negative charge is delocalized between the α-carbon and the oxygen of the carboxylate group.

Nucleophilic Attack: The resulting enolate ion then acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., iodomethane) in a standard SN2 reaction. libretexts.org This forms a new carbon-carbon bond at the α-position.

The process effectively lengthens the carbon chain or adds a branch at the carbon adjacent to the carboxyl group. libretexts.org

Table 1: Key Mechanistic Steps in Major Reactions

| Reaction Type | Step 1 | Step 2 | Result |

|---|---|---|---|

| Nucleophilic Acyl Substitution | Nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate. youtube.com | The intermediate collapses, eliminating the leaving group (e.g., H₂O) and reforming the C=O bond. libretexts.org | The -OH group is replaced by the nucleophile (e.g., an -OR' group). |

| α-Alkylation | A strong base removes the proton from the α-carbon to form an enolate ion. libretexts.org | The enolate ion attacks an alkyl halide (R-X) in an SN2 reaction. libretexts.org | An alkyl group is added to the α-carbon. |

Elucidation of Concerted and Stepwise Reaction Mechanisms

Chemical reactions can be classified based on the timing of bond-forming and bond-breaking events. The two primary classifications are concerted and stepwise mechanisms. ucla.edu

Concerted Reaction: A reaction where all bond breaking and bond forming occurs in a single, simultaneous step is known as a concerted reaction. youtube.com These reactions proceed through a single transition state and have no intermediates. The E2 elimination reaction is a classic example of a concerted mechanism. youtube.com

Stepwise Reaction: A reaction that occurs in two or more distinct steps is a stepwise reaction. ucla.edu These mechanisms involve the formation of one or more reaction intermediates.

The primary reactions involving this compound are typically stepwise .

Nucleophilic Acyl Substitution as a Stepwise Process: As detailed previously, nucleophilic acyl substitution is a quintessential stepwise reaction. masterorganicchemistry.comlibretexts.org The formation of the tetrahedral intermediate is a discrete step that separates the initial nucleophilic attack from the final elimination of the leaving group. youtube.com This intermediate is a true, albeit transient, species that resides in a potential energy well between the transition states of the two steps.

Alkylation as a Stepwise Process: The alkylation of the α-carbon is also a stepwise mechanism. The deprotonation to form the enolate intermediate is the first step, and the subsequent nucleophilic attack by the enolate on the alkyl halide is the second step. libretexts.org

In contrast, a concerted reaction like an E2 elimination involves a base removing a proton while the leaving group departs simultaneously to form a double bond, all in one fluid motion. youtube.comyoutube.com While not a primary reaction of the carboxylic acid itself, understanding this contrast highlights the multi-step nature of the key transformations of this compound.

Table 2: Comparison of Concerted and Stepwise Mechanisms

| Feature | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Number of Steps | One youtube.com | Two or more ucla.edu |

| Intermediates | None | One or more |

| Transition States | One | Two or more |

| Example | E2 Reaction youtube.com | Nucleophilic Acyl Substitution masterorganicchemistry.com |

Kinetic Studies of Derivatization and Degradation Processes

Kinetic Studies of Derivatization: Derivatization reactions, such as the conversion of this compound to its corresponding ester (Fischer esterification), are governed by specific kinetic profiles. The Fischer esterification is a reversible reaction, and its rate is influenced by several factors. chemguide.co.uk

Catalyst: The reaction is typically catalyzed by a strong acid (e.g., H₂SO₄). The rate is dependent on the concentration of the acid catalyst. libretexts.org

Temperature: Increasing the temperature generally increases the reaction rate, but it can also favor the reverse reaction (hydrolysis) if the product (water) is not removed.

The kinetics of such reactions are often studied by monitoring the concentration of the reactant or product over time, allowing for the determination of rate constants.

Kinetic Studies of Degradation Processes: The degradation of this compound can occur under various stress conditions, such as high temperature (thermolytic), presence of oxygen (oxidative), or in acidic or basic solutions. Kinetic studies of these degradation processes are essential for determining the stability and shelf-life of the compound.

Degradation reactions are often modeled using pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. mdpi.com The integrated rate law for a first-order reaction is:

ln([A]t / [A]₀) = -kt

where:

[A]t is the concentration at time t

[A]₀ is the initial concentration

k is the first-order rate constant

The effect of temperature on the degradation rate constant (k) can be described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea) of the degradation process. mdpi.commdpi.com

Table 4: Illustrative Kinetic Parameters for Degradation Studies

| Degradation Condition | Assumed Reaction Order | Rate Constant (k) | Half-life (t₁/₂) | Factors Influencing Rate |

|---|---|---|---|---|

| Thermolytic | First-Order | Varies with temperature | ln(2)/k | Temperature, presence of catalysts |

| Oxidative | Pseudo-First-Order | Varies with oxidant conc. | ln(2)/k | Oxidant concentration, temperature, pH |

| Acid Hydrolysis | Pseudo-First-Order | Varies with acid conc. | ln(2)/k | pH, temperature |

| Base Hydrolysis | Pseudo-First-Order | Varies with base conc. | ln(2)/k | pH, temperature mdpi.com |

Environmental Behavior and Degradation Pathways

Environmental Fate in Aquatic and Terrestrial Systems

The behavior of 2-(2-methoxyethoxy)propanoic acid in aquatic and terrestrial environments will be governed by its physical and chemical properties and its susceptibility to the degradation mechanisms outlined above.

Aquatic Systems:

In aquatic environments, this compound is expected to be soluble in water due to its polar carboxylic acid and ether functional groups. Its low vapor pressure suggests that volatilization from water will be minimal. juniperpublishers.com The primary fate in aquatic systems is likely to be biotic degradation by microbial communities in the water column and sediment. juniperpublishers.com The rate of this degradation will depend on factors such as temperature, oxygen levels, nutrient availability, and the presence of adapted microbial populations. juniperpublishers.com In oxygen-rich (aerobic) waters, microbial degradation is expected to be more rapid than in oxygen-depleted (anaerobic) conditions. juniperpublishers.com

Terrestrial Systems:

In soil, this compound is not expected to strongly adsorb to soil particles, particularly in neutral to alkaline soils, due to the negative charge of the carboxylate group which would be repelled by negatively charged soil colloids. juniperpublishers.com This suggests a potential for leaching into groundwater, depending on the soil type. However, microbial degradation is a major pathway for the breakdown of similar organic acids in soil. juniperpublishers.comresearchgate.net The rate of degradation will be influenced by soil moisture, temperature, pH, and the abundance and type of soil microorganisms. juniperpublishers.com The degradation of the herbicide 2,4-D, another organic acid, is known to be primarily microbial. juniperpublishers.comresearchgate.net

The table below outlines the expected environmental fate of compounds with similar functional groups.

| Environmental Compartment | Key Process | Influencing Factors | Expected Behavior of Analogous Compounds |

| Aquatic | Biodegradation | Temperature, Oxygen, Nutrients, Microbial Population | Primary degradation pathway for organic acids and ethers. juniperpublishers.com |

| Aquatic | Photolysis | Sunlight exposure | Likely a minor pathway for compounds without strong chromophores. nih.gov |

| Terrestrial | Biodegradation | Soil moisture, Temperature, pH, Microbial Population | Major degradation pathway for organic acids in soil. juniperpublishers.comresearchgate.net |

| Terrestrial | Leaching | Soil type, pH | Potential for mobility in soils with low organic content. juniperpublishers.com |

Research on Metabolite Formation and Persistence in Non-Clinical Contexts

Specific research on the environmental metabolites of this compound is not available in the reviewed literature. However, based on the degradation pathways of analogous ether-containing compounds, potential metabolites can be predicted.

The microbial cleavage of the ether bond is a likely primary degradation step. nih.gov This would break the molecule into smaller, more readily biodegradable fragments. For instance, cleavage of the ether linkage could potentially yield methoxyacetic acid and lactic acid, or other related small organic acids and alcohols. These smaller molecules are generally expected to be less persistent and more easily mineralized by a wider range of microorganisms in the environment.

Studies on perfluoroalkyl ether carboxylic acids (PFECAs) have shown that cleavage of the ether C-O bond is a significant degradation pathway under certain reductive conditions. acs.orgnih.gov While the chemical nature of PFECAs is very different, this supports the general principle of ether bond cleavage as a mode of degradation for this class of compounds.

There is no available information on the persistence of the potential metabolites of this compound in the environment. The persistence of any metabolite would depend on its own chemical structure and susceptibility to further microbial degradation.

Q & A

Q. What are the common synthetic routes for 2-(2-methoxyethoxy)propanoic acid, and how can yield optimization be approached?

The synthesis typically involves etherification and carboxylation steps. A feasible method includes reacting propanoic acid derivatives with methoxyethoxy groups under controlled conditions. For example, nucleophilic substitution reactions using alkoxide intermediates (e.g., sodium methoxyethoxide) with halogenated propanoic acids. Yield optimization requires careful selection of catalysts (e.g., phase-transfer catalysts) and solvents (polar aprotic solvents like DMF or THF). Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

Q. How is this compound structurally characterized, and what analytical techniques are most reliable?

Structural characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify methoxy (-OCH₃), ether (-O-), and carboxylic acid (-COOH) groups.

- Mass Spectrometry : High-resolution LC-MS/MS (positive/negative ion modes) to confirm the molecular ion peak at m/z 148.07 (M+H⁺) and fragmentation patterns .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-O-C ether stretch).

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its biological interactions, and what experimental designs are suitable for studying this?

The compound’s ether linkage and carboxyl group allow hydrogen bonding with enzymes or receptors. To study stereochemical effects:

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers.

- Molecular Docking : Compare binding affinities of enantiomers with target proteins (e.g., metabolic enzymes).

- In Vitro Assays : Test enantiomers in cell-based models (e.g., HEK293) for cytotoxicity or metabolic activity .

Q. What methodological challenges arise in detecting this compound in metabolomic studies, and how can they be addressed?

Challenges include low abundance and matrix interference. Solutions involve:

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enrich the analyte.

- LC-MS/MS Optimization : Use reverse-phase columns (C18) with mobile phases containing 0.1% formic acid for ionization efficiency.

- Data Analysis : Employ multivariate tools like OPLS-DA to distinguish signal from noise in complex biological samples .

Q. How can contradictions in reported spectral data (e.g., GC-MS vs. LC-MS) for this compound be resolved?

Discrepancies often arise from derivatization methods or ionization efficiency. To resolve:

- Derivatization : Use BSTFA or TMS for GC-MS to enhance volatility.

- Cross-Validation : Compare retention indices and fragmentation patterns across platforms.

- Standard Spiking : Add pure standards to biological matrices to confirm peak identity .

Methodological Guidance

Q. What strategies are recommended for improving the stability of this compound in aqueous solutions during biological assays?

Q. How can researchers design experiments to investigate the compound’s role in drug delivery systems?

- Nanoparticle Formulation : Incorporate into PEGylated liposomes and assess encapsulation efficiency via dialysis.

- Release Kinetics : Use Franz diffusion cells to measure release profiles under physiological conditions (pH 7.4, 37°C).

- In Vivo Testing : Monitor pharmacokinetics in rodent models using LC-MS/MS for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.